(3Z)-1-benzyl-3-({[(thiophen-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative. Thieno[3,2-c][1,2]thiazin-4(3H)-one is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This class of compounds is often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis (CHN analysis) .Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis and characterization of novel chemical entities. For instance, in the study of the synthesis, characterization, and monoamine oxidase inhibition of new 2,1-benzothiazine-2,2-dioxide derivatives, a series of compounds were synthesized, including derivatives similar to the mentioned compound. These derivatives demonstrated selective inhibition activities against monoamine oxidases, with a focus on their competitive inhibition profile for both MAO-A and MAO-B isozymes. The study also delved into drug likeness profiles and molecular dynamic simulations to evaluate the physicochemical properties and behavior of amino acids within the active site residues (Ahmad et al., 2018).
Molecular Docking and Dynamic Simulations
Research on these compounds often includes molecular docking and dynamic simulations to understand their interactions with biological targets. The above-mentioned study by Ahmad et al. utilized these techniques to predict the binding interactions and dynamic stability of the synthesized derivatives with monoamine oxidases, offering insights into their potential as selective inhibitors.
Novel Synthetic Pathways
The compound is also part of research exploring novel synthetic pathways for heterocyclic compounds. For example, research on the synthesis of 3,4-Biheterylthieno[2,3-b]-thiophenes showcases the creation of new heterocyclic systems, exploring mechanisms of cyclization and offering new pathways for the synthesis of complex molecules with potential applications in drug development and materials science (Moustafa et al., 2003).
Applications in Cancer Research
In the realm of cancer research, the synthesis and in vitro activity evaluation of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promise. These compounds, including those structurally related to the mentioned compound, have been evaluated for their apoptosis-inducing potential in breast cancer cells, demonstrating significant reductions in cell viability and solid tumor mass in in vivo studies (Gad et al., 2020).
Properties
IUPAC Name |
(3Z)-1-benzyl-2,2-dioxo-3-[(thiophen-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c22-18-17(12-20-11-15-7-4-9-25-15)27(23,24)21(16-8-10-26-19(16)18)13-14-5-2-1-3-6-14/h1-10,12,20H,11,13H2/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAPNANEXCGAC-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CS4)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CS4)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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